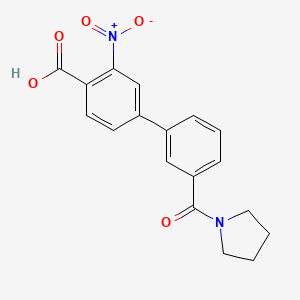
3-(2-Methoxy-5-trifluoromethylphenyl)-5-methoxybenzoic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Methoxy-5-trifluoromethylphenyl)-5-methoxybenzoic acid, commonly referred to as 3M-5MBA, is a synthetic organic compound with a molecular weight of 294.33 g/mol. It is a white to off-white powder with a melting point of 120-123°C. 3M-5MBA is used in various chemical synthesis, pharmaceutical, and biological applications due to its unique properties.
Mecanismo De Acción
The mechanism of action of 3M-5MBA is not fully understood. However, it is believed that the compound has the ability to form a stable complex with proteins, which can then interact with other molecules in the cell. This interaction can result in changes in the structure and function of the proteins, leading to a variety of cellular responses.
Biochemical and Physiological Effects
3M-5MBA has been found to have a variety of biochemical and physiological effects. In laboratory studies, it has been found to inhibit the activity of certain enzymes involved in cell metabolism, and to inhibit the growth of certain types of cancer cells. In addition, it has been found to reduce inflammation and to have anti-bacterial and anti-viral properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3M-5MBA in laboratory experiments include its low cost and its ability to form stable complexes with proteins. However, there are some limitations to its use in laboratory experiments, such as its lack of solubility in water, its instability in the presence of light or heat, and its potential to cause skin irritation.
Direcciones Futuras
There are several potential future directions for the use of 3M-5MBA in scientific research. These include further investigation into its effects on cell metabolism, its potential to be used as a therapeutic agent, and its ability to be used as a fluorescent dye. Additionally, further research could be done on its potential to be used in the production of polymeric materials, and its ability to inhibit the growth of certain types of cancer cells.
Métodos De Síntesis
3M-5MBA can be synthesized from the reaction of 2-methoxy-5-trifluoromethylbenzaldehyde and 5-methoxybenzoyl chloride in the presence of a base catalyst such as sodium hydroxide. The reaction is carried out in an inert atmosphere such as nitrogen or argon, at a temperature of 100-110°C for 1-2 hours. The reaction yields the desired product in high yields.
Aplicaciones Científicas De Investigación
3M-5MBA has been used in a variety of scientific research applications due to its unique properties. It has been found to be useful in the synthesis of several compounds, including heterocyclic compounds, as well as in the development of novel pharmaceuticals. 3M-5MBA has also been used in the synthesis of various fluorescent dyes and in the production of polymeric materials.
Propiedades
IUPAC Name |
3-methoxy-5-[2-methoxy-5-(trifluoromethyl)phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3O4/c1-22-12-6-9(5-10(7-12)15(20)21)13-8-11(16(17,18)19)3-4-14(13)23-2/h3-8H,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXEGFLNBZMOEJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)C2=CC(=CC(=C2)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70692138 |
Source


|
| Record name | 2',5-Dimethoxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70692138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methoxy-5-trifluoromethylphenyl)-5-methoxybenzoic acid | |
CAS RN |
1261916-70-4 |
Source


|
| Record name | 2',5-Dimethoxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70692138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














